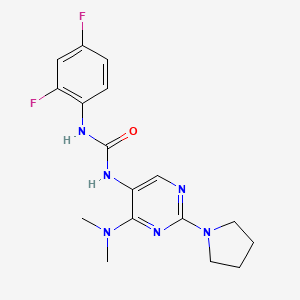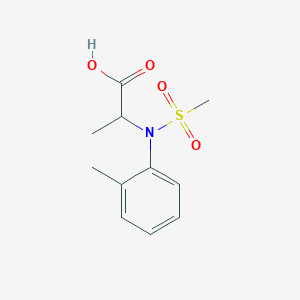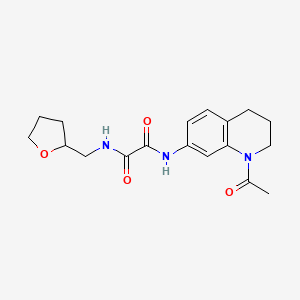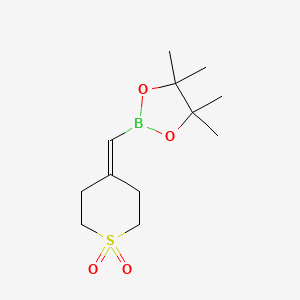![molecular formula C14H10BrClO2 B3004330 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde CAS No. 588678-17-5](/img/structure/B3004330.png)
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10BrClO2 and its molecular weight is 325.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of CCR5 Antagonists : This compound has been used in synthesizing novel non-peptide CCR5 antagonists. These antagonists are significant in HIV-1 research, as CCR5 is a major coreceptor for HIV-1 entry into cells. The synthesized compounds exhibit biological activity, indicating potential in HIV-1 prevention (Bi, 2015), (Cheng De-ju, 2014), (Bi, 2014), (Cheng De-ju, 2015), (Bi, 2015).
Antimicrobial and Antioxidant Applications : A study explored its role in synthesizing compounds with antimicrobial properties. These synthesized compounds were effective against various bacteria and fungi, showcasing its potential as an antimicrobial additive in lubricating oils and fuels (Talybov, Akhmedova, & Yusubov, 2022). Another study highlighted its use in creating benzaldehyde derivatives with significant antioxidant, antimicrobial, and anticancer properties (Konuş et al., 2019).
Coordination Chemistry and Metal Complexes : Research has also delved into its use in the synthesis of copper(II) complexes. These complexes are notable for their structural characterization and potential in studying substituent effects in coordination chemistry (Dong et al., 2012).
Mecanismo De Acción
Mode of Action
The mode of action of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde involves reactions at the benzylic position . This compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests it may influence pathways involving benzylic compounds
Action Environment
The action of this compound can be influenced by various environmental factors For instance, the rate of its reactions may vary depending on the presence of other compounds, pH levels, temperature, and other conditions
Propiedades
IUPAC Name |
5-bromo-2-[(3-chlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBRZEPVGIQZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004247.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)
![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)

![3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3004252.png)




![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)
![5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004264.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B3004267.png)

